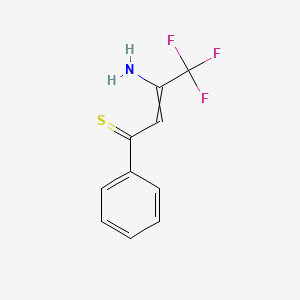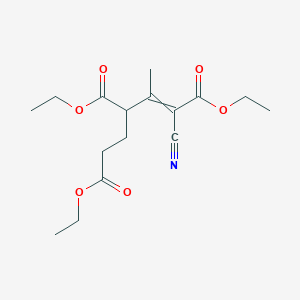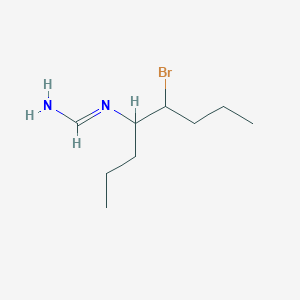![molecular formula C15H14ClNO3 B14353572 2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid CAS No. 92841-30-0](/img/structure/B14353572.png)
2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid is an organic compound with a complex structure that includes a chlorinated phenyl ring, a hydroxyl group, and an amino benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid typically involves the reaction of 5-chloro-2-hydroxy-3-methylbenzylamine with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the amino group to a different functional group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may interfere with the synthesis of certain proteins or disrupt cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tolfenamic acid: 2-[(3-Chloro-2-methylphenyl)amino]benzoic acid, known for its anti-inflammatory properties.
2-Amino-5-chloro-3-methylbenzoic acid: A related compound with similar structural features but different functional groups.
Uniqueness
2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
92841-30-0 |
|---|---|
Molekularformel |
C15H14ClNO3 |
Molekulargewicht |
291.73 g/mol |
IUPAC-Name |
2-[(5-chloro-2-hydroxy-3-methylphenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C15H14ClNO3/c1-9-6-11(16)7-10(14(9)18)8-17-13-5-3-2-4-12(13)15(19)20/h2-7,17-18H,8H2,1H3,(H,19,20) |
InChI-Schlüssel |
OQPWMWIAICYZDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)CNC2=CC=CC=C2C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


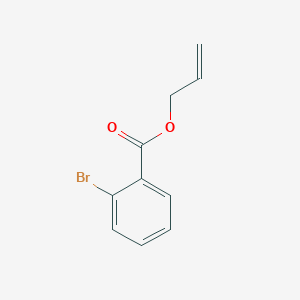
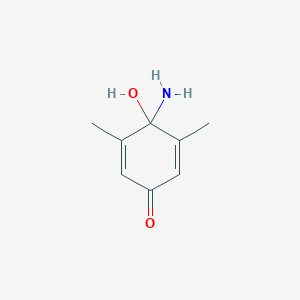
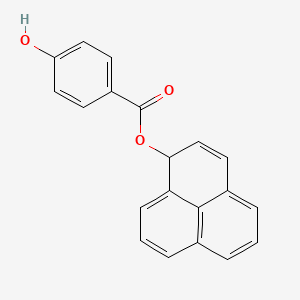

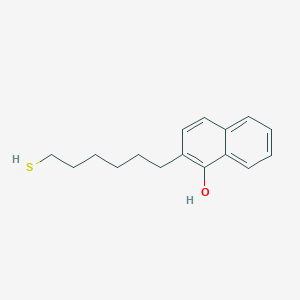
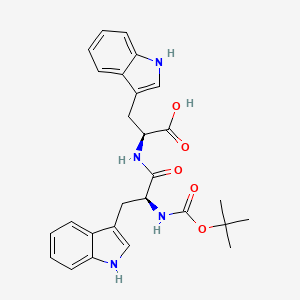

![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)

